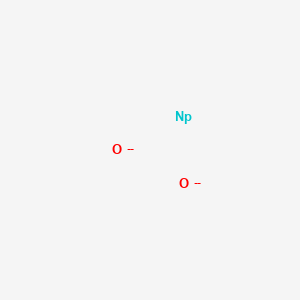![molecular formula C30H46O5 B577257 (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one CAS No. 13855-03-3](/img/structure/B577257.png)
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is a naturally occurring compound with the molecular formula C30H46O5 . It is known for its complex structure and significant biological activities. The compound is classified as a lanostane-type triterpenoid and is often studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Lanostane Skeleton: This involves cyclization reactions to form the core structure.
Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.
Lactonization: Formation of the γ-lactone ring, which is a characteristic feature of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as certain fungi or plants. The extraction process includes:
Cultivation of Source Organisms: Growing the fungi or plants under controlled conditions.
Extraction: Using solvents to extract the compound from the biomass.
Purification: Employing techniques like chromatography to purify this compound from other components.
化学反応の分析
Types of Reactions: (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated derivatives, ketones, and substituted lanostane derivatives.
科学的研究の応用
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
作用機序
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one exerts its effects through multiple mechanisms, including:
類似化合物との比較
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Griseofulvin: Another triterpenoid with anti-fungal properties.
Lanosterol: A precursor in the biosynthesis of steroids.
Betulinic Acid: Known for its anti-cancer properties.
This compound stands out due to its specific inhibition of peroxiredoxin 1 and glutaredoxin 3, which are not commonly targeted by other similar compounds .
特性
CAS番号 |
13855-03-3 |
|---|---|
分子式 |
C30H46O5 |
分子量 |
486.693 |
InChI |
InChI=1S/C30H46O5/c1-18(2)8-11-23(32)28(7)30(34)17-16-27(6)20-9-10-21-25(3,4)22(31)13-14-26(21,5)19(20)12-15-29(27,30)24(33)35-28/h9,12,18,21-23,31-32,34H,8,10-11,13-17H2,1-7H3/t21-,22-,23?,26+,27-,28-,29+,30-/m0/s1 |
InChIキー |
KUPRFGZRDQGGDP-WZQDHZQCSA-N |
SMILES |
CC(C)CCC(C1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)



